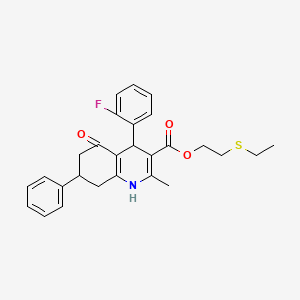
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochloride, also known as propylhexedrine, is a synthetic compound that belongs to the class of psychoactive substances. It has been used for various purposes, including as a nasal decongestant and in the treatment of attention deficit hyperactivity disorder (ADHD). However, its potential for abuse and addiction has led to its classification as a Schedule V controlled substance by the United States Drug Enforcement Administration (DEA).
Applications De Recherche Scientifique
Propylhexedrine has been used in scientific research for various purposes, including as a model compound for studying the structure-activity relationships of psychoactive substances. It has also been used as a tool for investigating the mechanisms of action of other psychoactive compounds, such as amphetamines. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine has been used in studies of drug metabolism and toxicology.
Mécanisme D'action
Propylhexedrine acts as a central nervous system stimulant by increasing the release of dopamine, norepinephrine, and serotonin in the brain. It also inhibits the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This results in increased alertness, focus, and energy, as well as feelings of euphoria and pleasure.
Biochemical and Physiological Effects:
Propylhexedrine has a number of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. It also causes dilation of the bronchial tubes and nasal passages, leading to increased airflow and decreased congestion. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine can cause appetite suppression and weight loss.
Avantages Et Limitations Des Expériences En Laboratoire
Propylhexedrine has several advantages for use in lab experiments, including its relatively low cost and availability. It is also a useful tool for investigating the mechanisms of action of other psychoactive compounds. However, its potential for abuse and addiction, as well as its classification as a controlled substance, limit its use in certain contexts.
Orientations Futures
There are several potential future directions for research on 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine. One area of interest is the development of new psychoactive compounds based on the structure of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, with improved pharmacological properties and reduced potential for abuse. Another area of interest is the investigation of the long-term effects of 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine use on the brain and body, particularly with regard to addiction and withdrawal. Additionally, 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine may have potential therapeutic applications for conditions such as ADHD and narcolepsy, and further research in these areas is warranted.
Méthodes De Synthèse
Propylhexedrine is synthesized through a multi-step process that involves the reaction of diethylamine with 4-isopropoxybenzaldehyde to form 4-isopropoxyphenyl-2-nitropropene. The nitro compound is then reduced to the corresponding amine using sodium borohydride. The resulting amine is then condensed with propanone to form 3-(diethylamino)-1-(4-isopropoxyphenyl)-1-propanone hydrochlorideine, which is isolated as the hydrochloride salt.
Propriétés
IUPAC Name |
3-(diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO2.ClH/c1-5-17(6-2)12-11-16(18)14-7-9-15(10-8-14)19-13(3)4;/h7-10,13H,5-6,11-12H2,1-4H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMZUAMFMWDTGNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCC(=O)C1=CC=C(C=C1)OC(C)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.83 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Diethylamino)-1-(4-propan-2-yloxyphenyl)propan-1-one;hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(1H-benzimidazol-2-ylmethyl)-4-piperidinyl]-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B4987625.png)


![1-(5-chloro-2-thienyl)-3-[(5-methyl-3-isoxazolyl)amino]-2-propen-1-one](/img/structure/B4987640.png)
![isopropyl 2-[(pyrazolo[1,5-a]pyrimidin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4987645.png)
![N-[2-(tert-butylthio)ethyl]-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4987651.png)
![5'-acetyl-2'-{[2-(4-biphenylyl)-2-oxoethyl]thio}-6'-methyl-1',4'-dihydro-3,4'-bipyridine-3'-carbonitrile](/img/structure/B4987666.png)

![{2-[2-(4-biphenylyl)-9H-imidazo[1,2-a]benzimidazol-9-yl]ethyl}dimethylamine dihydrochloride](/img/structure/B4987694.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-cyclohexyl-N~1~-(2-hydroxyethyl)glycinamide](/img/structure/B4987697.png)
![7-[4-(benzyloxy)-3-ethoxyphenyl]-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4987700.png)
![3-[(1,3-benzodioxol-5-ylamino)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4987704.png)
